N'-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-phenylpropanehydrazide
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Overview
Description
N’-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-phenylpropanehydrazide is a compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry .
Preparation Methods
The synthesis of N’-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-phenylpropanehydrazide typically involves the condensation reaction between 4-bromo-3-nitrobenzaldehyde and 3-phenylpropanehydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Chemical Reactions Analysis
N’-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-phenylpropanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
N’-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-phenylpropanehydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-phenylpropanehydrazide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as enzymes and DNA . These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
N’-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-phenylpropanehydrazide is unique due to its specific structure and the presence of both bromine and nitro groups. Similar compounds include:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N-[(E)-(4-bromophenyl)methylidene]-4-nitroaniline
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C16H14BrN3O3 |
---|---|
Molecular Weight |
376.20 g/mol |
IUPAC Name |
N-[(E)-(4-bromo-3-nitrophenyl)methylideneamino]-3-phenylpropanamide |
InChI |
InChI=1S/C16H14BrN3O3/c17-14-8-6-13(10-15(14)20(22)23)11-18-19-16(21)9-7-12-4-2-1-3-5-12/h1-6,8,10-11H,7,9H2,(H,19,21)/b18-11+ |
InChI Key |
HTBYGOWMUGDOKX-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)N/N=C/C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NN=CC2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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